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A comprehensive cross-reactivity profile for 8-Oxa-2-azaspiro[4.5]decane derivatives remains

largely uncharted in publicly available scientific literature. Extensive searches for dedicated

studies screening this specific scaffold against a broad panel of biological targets did not yield

specific results. However, the broader class of azaspiro[4.5]decane derivatives, featuring varied

heteroatom substitutions, has been the subject of numerous investigations, revealing a diverse

range of biological activities and target selectivities. This guide provides a comparative

overview of the pharmacological profiles of several distinct azaspiro[4.5]decane-based

scaffolds, offering insights into their therapeutic potential and cross-reactivity with other

biological targets, supported by available experimental data.

The azaspiro[4.5]decane core structure is a recognized privileged scaffold in medicinal

chemistry, valued for its conformational rigidity and three-dimensional character, which can

enhance target affinity and selectivity.[1] Modifications to this core, particularly the introduction

and positioning of oxygen and additional nitrogen atoms, give rise to a variety of derivatives

with distinct pharmacological properties. These derivatives have been explored for their

potential in treating conditions ranging from central nervous system disorders to inflammatory

diseases and cancer.[1]
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The following sections detail the known biological targets and selectivity profiles for different

classes of azaspiro[4.5]decane derivatives, based on published research.

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been

primarily investigated as ligands for sigma (σ) receptors, which are implicated in a variety of

neurological and psychiatric conditions.

A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity

for σ1 receptors, with moderate selectivity over σ2 receptors.[2] Similarly, 8-(4-(2-

Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 5a) was found to have a

high affinity for σ1 receptors and notable selectivity against both σ2 receptors and the vesicular

acetylcholine transporter.[3]

Compound
Class

Derivative
Example

Primary
Target

Ki (nM)
Selectivity
(Fold)

Reference

1-Oxa-8-

azaspiro[4.5]

decane

- σ1 Receptor 0.61 – 12.0
2 – 44 (vs.

σ2)
[2]

1,4-Dioxa-8-

azaspiro[4.5]

decane

Compound

5a
σ1 Receptor 5.4 ± 0.4

30 (vs. σ2),

1404 (vs.

VAChT)

[3]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The binding affinities of the spirocyclic compounds for σ1 and σ2 receptors are typically

determined through competitive radioligand binding assays. The general protocol involves:

Membrane Preparation: Homogenates of cells or tissues expressing the target receptors are

prepared and centrifuged to isolate the membrane fraction.

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-(+)-

pentazocine for σ1 receptors, [³H]-DTG for σ2 receptors) and varying concentrations of the

unlabeled test compound.
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Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) are determined by nonlinear regression analysis. The

Kᵢ values are then calculated using the Cheng-Prusoff equation.

Below is a generalized workflow for such an assay.
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Workflow for Radioligand Binding Assay.

Derivatives of 1,3,8-triazaspiro[4.5]decane have shown activity at two distinct target classes:

opioid receptors and the mitochondrial permeability transition pore (mPTP).

One study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ-opioid

receptor (DOR) selective agonists. The most potent of these compounds demonstrated
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selectivity for DOR over a panel of 167 other G-protein coupled receptors (GPCRs).[4][5]

Compound
Class

Primary Target Ki (nM) Selectivity Reference

1,3,8-

Triazaspiro[4.5]d

ecane-2,4-dione

δ-Opioid

Receptor
Submicromolar

Selective over

167 GPCRs
[4][5]

In a different therapeutic context, 1,3,8-triazaspiro[4.5]decane derivatives were identified as

inhibitors of the mPTP opening by targeting the c subunit of the F1/FO-ATP synthase complex.

These compounds were reported to not have off-target effects at the cellular and mitochondrial

levels.[6]

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent kinase

inhibitors for inflammatory diseases. One series of derivatives was identified as dual inhibitors

of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with good selectivity over JAK2.[7]

Another study reported derivatives of this scaffold as potent inhibitors of Receptor-Interacting

Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[8]

Compound
Class

Primary
Target(s)

IC₅₀ (nM) Selectivity Reference

2,8-

Diazaspiro[4.5]d

ecan-1-one

TYK2/JAK1
6 (TYK2), 37

(JAK1)

>23-fold vs.

JAK2
[7]

2,8-

Diazaspiro[4.5]d

ecan-1-one

RIPK1 92 - [8]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against kinases like TYK2, JAK1, and RIPK1 is often

determined using in vitro kinase assays. A common method is a luminescence-based assay

that measures the amount of ATP remaining after the kinase reaction.
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Reaction Setup: The kinase, its specific substrate, ATP, and the test compound at various

concentrations are combined in a reaction buffer.

Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase

to phosphorylate its substrate, consuming ATP in the process.

Detection: A detection reagent is added that contains luciferase and its substrate. The

luciferase reaction produces light, and the intensity of the luminescence is proportional to the

amount of ATP remaining in the well.

Data Analysis: A decrease in the luminescent signal indicates kinase activity (ATP

consumption). The IC₅₀ values are calculated by plotting the percentage of kinase inhibition

against the log concentration of the inhibitor.

The signaling pathway context for TYK2/JAK1 inhibition is depicted below.
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TYK2/JAK1 Signaling Pathway Inhibition.

Conclusion
While a dedicated cross-reactivity study of 8-Oxa-2-azaspiro[4.5]decane derivatives is not

currently available, the broader family of azaspiro[4.5]decanes demonstrates a remarkable

diversity of biological activities. The specific arrangement of heteroatoms within the spirocyclic

core dictates the primary biological target, ranging from GPCRs and ion channels in the central

nervous system to kinases involved in inflammatory processes and mitochondrial proteins. The

data presented here, compiled from various studies, underscores the versatility of the

azaspiro[4.5]decane scaffold in drug discovery. For researchers and drug development
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professionals, this comparative analysis highlights the importance of scaffold selection and

substitution patterns in achieving desired target engagement and selectivity. Further

comprehensive screening of these and other related derivatives is warranted to fully elucidate

their cross-reactivity profiles and to identify potential off-target effects, which is a critical step in

the development of safe and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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